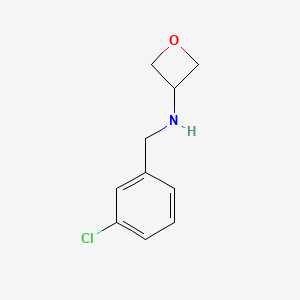

N-(3-Chlorobenzyl)oxetan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

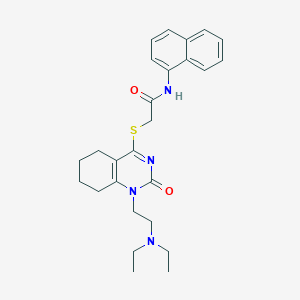

“N-(3-Chlorobenzyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H12ClNO . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of oxetanes, including “this compound”, often involves the opening of an epoxide ring with a suitable nucleophile . This process can be achieved under moderate heating and requires an activation energy of 13-17 kcal/mol . The reaction is sensitive to epoxide substitution, and enantioenriched chiral oxetanes can be accessed from enantioenriched epoxides with full retention of enantiomeric purity .Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can undergo bromination with Br2 or epoxidation with m-CPBA . Additionally, it can be involved in ring expansion reactions to form larger heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, density, melting point, and boiling point . These properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

N-(3-Chlorobenzyl)oxetan-3-amine, as part of the broader category of N-alkylamines and N-arylamines, is synthesized through various methods that are pivotal for academic and industrial applications. The expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts demonstrates an efficient method for producing such compounds, including amino acid derivatives and existing drug molecules, emphasizing their significance in life science molecules and their regulatory activities Senthamarai et al., 2018.

Atmospheric Chemistry

In atmospheric chemistry, the study of primary aliphatic amines, including similar structures to this compound, showcases their role in aerosol formation when oxidized with NO3 radicals. This process significantly impacts air quality, particularly in rural communities with elevated nighttime particulate matter (PM) loadings Malloy et al., 2008.

Photoredox Catalysis

The application of photoredox catalysis in site-selective arene C-H amination indicates a method for transforming C-H into C-N bonds using visible light. This process, relevant for synthesizing bioactive compounds, showcases the versatility of N-arylamines and similar structures in pharmaceutical research, highlighting a blueprint for aromatic carbon-hydrogen functionalization Romero et al., 2015.

Electrophilic Aminating Agents

The development of new, sustainable platforms for carbon-nitrogen bond formation through practical singly and doubly electrophilic aminating agents represents a crucial advancement. This method allows for the direct preparation of symmetrical and unsymmetrical diaryl-, arylalkyl-, and dialkylamines, further underlining the importance of efficient C-N bond-forming methods Kattamuri et al., 2017.

Transition-Metal-Catalyzed C-N Bond Forming

Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source offer a mild and versatile C-H amination protocol. This approach, leveraging organic azides for efficient C-H amination reactions, provides a step- and atom-economical alternative to traditional C-N cross-coupling reactions, demonstrating the versatility of N-arylamines and related compounds in synthesizing nitrogen-containing materials Shin et al., 2015.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(3-chlorophenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIMDEJZNJMZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide](/img/structure/B2702679.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride](/img/structure/B2702681.png)

![4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2702683.png)

![N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide](/img/structure/B2702688.png)

![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)

![1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2702695.png)

![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2702696.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine](/img/structure/B2702697.png)

![[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2702698.png)

![11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2702700.png)